molecular formula C8H12N2O B2710050 1-(6-Methoxypyridin-3-YL)ethanamine CAS No. 579515-25-6

1-(6-Methoxypyridin-3-YL)ethanamine

Cat. No.: B2710050
CAS No.: 579515-25-6
M. Wt: 152.197
InChI Key: QZCQDZMQHCBXQU-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)ethanamine (CAS 579515-25-6) is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a pyridine ring with a methoxy group at the 2-position and a chiral amine-bearing side chain, a structure that offers versatile opportunities for synthetic elaboration. The methoxy group on the pyridine ring is a privileged structural motif in approved drugs, frequently employed by medicinal chemists to optimize a molecule's properties. It can influence a compound's binding to its biological target through electronic effects, serve as a hydrogen bond acceptor, and contribute to favorable metabolic stability . Recent research highlights the specific application of this chemical scaffold in developing novel positron emission tomography (PET) tracers. Derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been designed as potent ligands for aggregated α-synuclein, a key pathological protein in Parkinson's disease . These tracers demonstrate high binding affinity and selectivity, showing promise for non-invasive imaging of Parkinson's pathology in the brain . As a key synthetic intermediate, this compound enables access to these and other biologically active structures. It is offered for research and development purposes, including use in the synthesis of potential diagnostic agents and therapeutics. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCQDZMQHCBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579515-25-6
Record name 1-(6-methoxypyridin-3-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyridin-3-YL)ethanamine can be synthesized through several methods. One common approach involves the ω-transaminase-catalyzed synthesis, which is a biocatalytic process. This method utilizes a suitable ω-transaminase enzyme, which is selected using a commercially available screening kit. The process parameters, such as temperature and pH, are optimized to achieve the best yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as chemical synthesis using specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives with modified functional groups .

Scientific Research Applications

1-(6-Methoxypyridin-3-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structural analogues of 1-(6-methoxypyridin-3-yl)ethanamine, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Relevance
This compound 579515-25-6 C₈H₁₂N₂O 152.20 6-methoxy, 3-ethylamine nAChR modulator intermediate
(6-Methylpyridin-3-yl)methanamine 56622-54-9 C₇H₁₀N₂ 122.17 6-methyl, 3-methylamine Research chemical
1-(6-Ethoxypyridin-2-yl)methanamine MDLMFCD16704283 C₈H₁₂N₂O 152.20 6-ethoxy, 2-methylamine Building block for drug synthesis
1-(6-Methylpyridin-3-yl)ethanamine 92295-43-7 C₈H₁₂N₂ 136.19 6-methyl, 3-ethylamine Research use (no specific application)
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine 41758-40-1 C₁₃H₂₁N₃O 235.33 2-methyl, 6-morpholino, 3-ethylamine Unspecified pharmaceutical research
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine 20049-03-0 C₁₀H₁₄N₂O 178.24 6-cyclopropylmethoxy, 3-methylamine Potential CNS drug candidate

Key Structural and Functional Differences

Substituent Position and Electronic Effects: Methoxy vs. Positional Isomerism: 1-(6-Ethoxypyridin-2-yl)methanamine (MDLMFCD16704283) differs in substituent placement (ethoxy at pyridin-2-yl), which may alter steric interactions in receptor binding compared to the 3-position in the target compound .

Chirality :

  • The target compound is synthesized as the (S)-enantiomer, which is critical for its role as a chiral intermediate in drug development. In contrast, analogues like (6-Methylpyridin-3-yl)methanamine lack stereochemical complexity .

Compounds like [6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (20049-03-0) with bulky substituents may exhibit improved blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(6-Methoxypyridin-3-YL)ethanamine, also known as (S)-1-(6-methoxypyridin-3-yl)ethanamine hydrochloride, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a methoxy group at the 6-position and an ethanamine functional group. Its molecular formula is C8H12N2O, with a molecular weight of 152.19 g/mol. The compound's structural features enhance its lipophilicity, which may influence its biological interactions and pharmacological profile.

Property Details
IUPAC NameThis compound
Molecular Weight152.19 g/mol
CAS Number579515-25-6
InChIInChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3

Neurotransmitter Modulation

Research indicates that this compound exhibits neurotransmitter modulation properties. Its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.

The mechanism of action involves binding to specific receptors or enzymes, potentially acting as an inhibitor or activator. This modulation can influence various biochemical pathways and cellular processes. For instance, it may interact with serotonin or dopamine receptors, which are critical in the treatment of neuropsychiatric disorders.

Structure-Activity Relationship (SAR)

A systematic extraction of SAR pathways has been conducted to understand how structural modifications affect biological activity. The presence of the methoxy group at the 6-position is crucial for enhancing lipophilicity and receptor affinity.

Compound Structural Features Unique Aspects
1-(Pyridin-3-yl)ethanaminePyridine ring without methoxy groupLacks lipophilicity enhancement from methoxy
2-(6-Methoxypyridin-3-yl)ethylamineEthylamine instead of ethanamineDifferent side chain may affect biological activity
1-(5-Methylpyridin-2-yl)ethanamineMethyl substitution on a different pyridine positionPotentially different receptor interactions
2-(4-Methoxyphenyl)ethanamineAromatic ring instead of pyridineDifferent electronic properties affecting reactivity

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Neuropharmacological Studies : A study highlighted its potential as a treatment for anxiety disorders by modulating serotonergic pathways (PubMed ID: 19621333).
  • Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, including biocatalytic methods using ω-transaminases, which optimize yield and purity (Benchchem).
  • Comparative Analysis : Research comparing this compound with similar compounds has demonstrated its unique pharmacological profile due to specific substitutions on the pyridine ring.

Potential Applications

The compound is being investigated for various applications:

  • Medicinal Chemistry : As a precursor in the synthesis of novel therapeutic agents targeting neuropsychiatric disorders.
  • Industrial Applications : Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(6-Methoxypyridin-3-yl)ethanamine in academic settings?

  • Methodological Answer : Two main approaches are documented:

  • Enzymatic Synthesis : Employ ω-transaminase (e.g., ATA-251) with isopropylamine as an amine donor, yielding enantiomerically pure (S)-1-(6-methoxypyridin-3-yl)ethanamine. Real-time monitoring via Raman spectroscopy optimizes reaction conditions (e.g., pH, enzyme concentration) .
  • Chemical Synthesis : Start with 6-methoxypyridin-3-amine. React with 2-methylbenzenesulfonyl chloride to form a sulfonamide intermediate (88% yield), followed by coupling with methyl 2-bromoacetate and hydrolysis to generate carboxylic acid intermediates. Final steps involve amine coupling .
    • Comparison Table :
MethodKey Reagents/ConditionsYield/Selectivity
Enzymatic (ATA-251)IPA, PLP cofactor, pH 7.5, 37°CHigh enantioselectivity
Chemical SynthesisSulfonyl chloride, bromoacetate, EDC·HCl88% (intermediate step)

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyridine ring protons at δ 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 138.1 (C₇H₁₀N₂O⁺) .
  • Raman Spectroscopy : Monitor real-time enzymatic synthesis by tracking C-N and C=O vibrational modes (e.g., 1590 cm⁻¹ for pyridine ring) .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :

  • Oxidation : Amine groups oxidize to nitroso derivatives using H₂O₂ or KMnO₄.
  • Reduction : LiAlH₄ reduces the amine to secondary derivatives.
  • Substitution : Electrophilic substitution on the pyridine ring (e.g., halogenation with Cl₂/FeCl₃). Analogous reactions are observed in structurally similar pyridine derivatives .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis for higher enantiomeric excess (ee)?

  • Methodological Answer :

  • Parameter Screening : Vary amine donor (e.g., alanine vs. IPA), temperature (25–45°C), and pH (7.0–9.0) to enhance transaminase activity.
  • Co-Solvent Engineering : Add DMSO (10–20%) to improve substrate solubility without denaturing the enzyme .
  • Directed Evolution : Mutate ATA-251 to improve substrate binding (e.g., site-saturation mutagenesis at active-site residues).

Q. What computational strategies predict the thermochemical properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy of reactions (e.g., amine oxidation) using hybrid functionals (e.g., B3LYP) with exact-exchange terms for accuracy (±2.4 kcal/mol error) .
  • Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., ATA-251 binding pocket) to identify steric/electronic constraints .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR (¹³C/¹H) with high-resolution MS and X-ray crystallography (if crystals are obtainable).
  • Crystallography : Use SHELX software for structure refinement. While not directly applied to this compound, SHELX is standard for small-molecule crystallography .

Q. What challenges arise in synthesizing enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Asymmetric Catalysis : Develop palladium-catalyzed amination with chiral ligands (e.g., BINAP) to control stereochemistry.

Q. How does structural modification of the pyridine ring affect bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace methoxy with halogen (e.g., 6-bromo derivative) or alkyl groups (e.g., 6-ethyl) to study SAR.
  • Biological Assays : Test analogs in receptor-binding studies (e.g., orexin receptors, as seen in EMPA synthesis ).

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